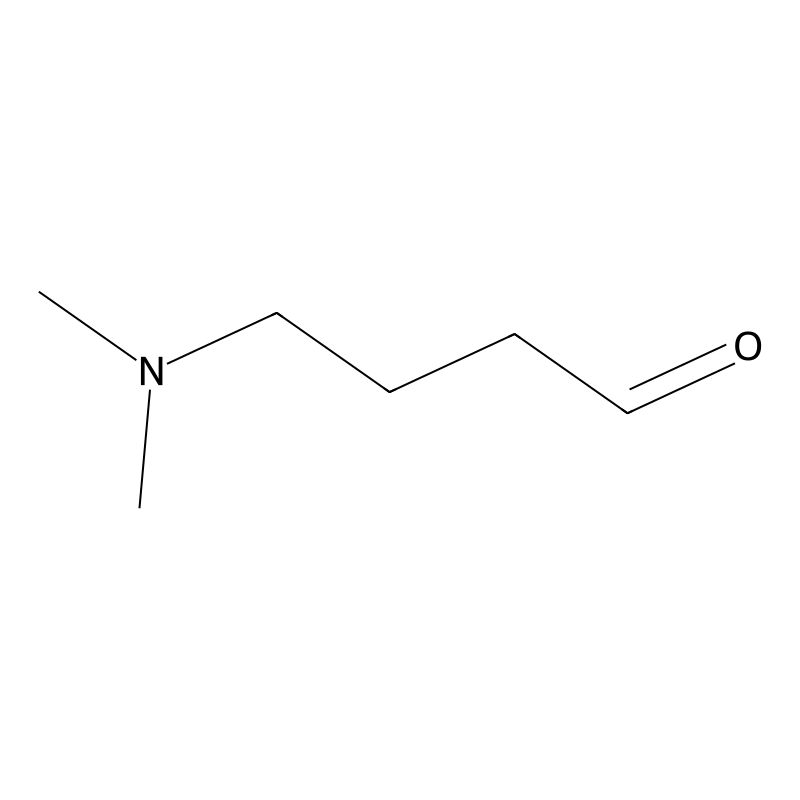4-(Dimethylamino)butanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Dimethylamino)butanal is an organic compound with the molecular formula C₆H₁₃NO. It is characterized by the presence of a dimethylamino group attached to a butanal backbone, making it a tertiary amine. The compound is typically a colorless to light yellow liquid and is soluble in various organic solvents. Its physical properties include a boiling point of approximately 164°C and a predicted pKa value of around 9.71, indicating its basic nature. The compound is moisture-sensitive and should be stored under inert gas conditions to maintain stability .
There is no current information available on the specific mechanism of action of 4-(dimethylamino)butanal in biological systems.
Due to the limited information on 4-(dimethylamino)butanal, it is advisable to handle it with caution assuming similar properties to other aldehydes. Potential hazards include:
- Nucleophilic Reactions: The dimethylamino group can act as a nucleophile, allowing the compound to engage in reactions such as alkylation or acylation.
- Formation of Acetals: It can react with aldehydes or ketones to form acetals, which are useful intermediates in organic synthesis.
- Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds, forming imines or enamines.
These reactions highlight the versatility of 4-(Dimethylamino)butanal as a building block in organic synthesis .
Research indicates that 4-(Dimethylamino)butanal and its derivatives exhibit significant biological activities. They are particularly noted for their potential in synthesizing hallucinogenic tryptamines, which may have applications in neuroscience and pharmacology. Additionally, compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that 4-(Dimethylamino)butanal may influence central nervous system activity .
Several methods exist for synthesizing 4-(Dimethylamino)butanal:
- Direct Reaction: A common method involves reacting dimethylamine with butyraldehyde under controlled conditions to yield 4-(Dimethylamino)butanal directly.
- Acetal Formation: The compound can be synthesized as an acetal (e.g., 4-(N,N-Dimethylamino)butanal dimethyl acetal) through the reaction of butyraldehyde with dimethyl orthoformate in the presence of acid catalysts .
- Alternative Routes: Other synthetic pathways involve using various amines and aldehydes, often requiring purification steps to isolate the desired product.
These methods reflect the compound's synthetic accessibility and versatility in organic chemistry .
4-(Dimethylamino)butanal has several applications:
- Synthesis of Pharmaceuticals: It serves as an intermediate in the production of various pharmaceuticals, particularly those targeting neurological conditions.
- Chemical Research: The compound is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies.
- Agricultural Chemicals: Its derivatives may find use in agrochemicals due to their biological activity .
Interaction studies involving 4-(Dimethylamino)butanal have primarily focused on its role as a substrate or intermediate in biochemical pathways. Research has shown that compounds derived from it can interact with neurotransmitter receptors, potentially modulating synaptic activity. These studies are crucial for understanding the compound's pharmacological potential and guiding further research into its therapeutic applications .
Several compounds share structural similarities with 4-(Dimethylamino)butanal, each exhibiting unique properties:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 4-Dimethylaminobutyraldehyde | Aldehyde | Similar backbone; used in similar synthesis pathways. |
| N,N-Dimethyl-2-butanamine | Amine | Exhibits different biological activity; more basic. |
| Dimethylaminopropylamine | Amine | Shorter chain; used in different pharmaceutical contexts. |
| 4-(N,N-Dimethylaminobutyraldehyde Dimethyl Acetal | Acetal | Higher stability; used as a protective group in synthesis. |
The uniqueness of 4-(Dimethylamino)butanal lies in its specific structural arrangement, which influences its reactivity and biological interactions compared to these similar compounds .








